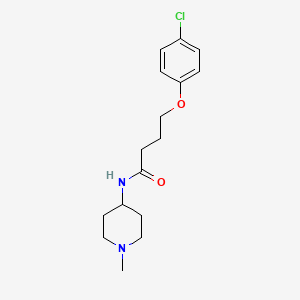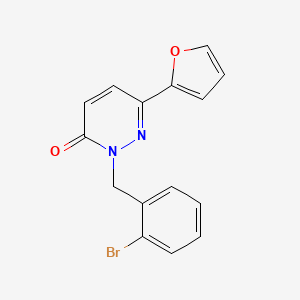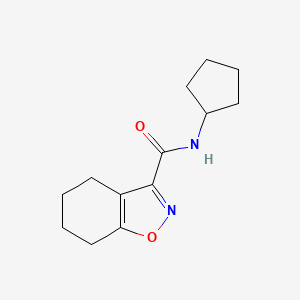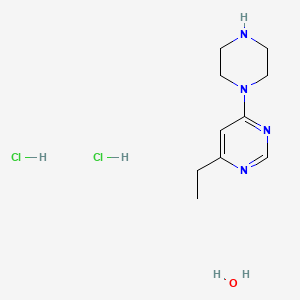
4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
作用機序
BTK is a key component of the BCR signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide blocks BCR signaling and leads to apoptosis (programmed cell death) of B cells. This mechanism of action is similar to that of other BTK inhibitors, such as ibrutinib.
Biochemical and physiological effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines by macrophages and to reduce the activation of T cells. These effects may have implications for the treatment of autoimmune diseases, such as rheumatoid arthritis.
実験室実験の利点と制限
4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has several advantages for use in laboratory experiments. It is highly selective for BTK and has potent anti-tumor activity in preclinical models. However, it has some limitations as well. For example, it is a relatively new compound and its long-term safety has not been fully established. In addition, it may have off-target effects on other kinases, which could complicate interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide. One area of interest is the development of combination therapies with other anti-cancer agents, such as monoclonal antibodies or other kinase inhibitors. Another area of interest is the investigation of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL). Finally, there is interest in exploring the potential of this compound for the treatment of autoimmune diseases, such as rheumatoid arthritis.
合成法
The synthesis of 4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide involves several steps, starting with the reaction of 4-chlorophenol with 1-bromo-4-(methylamino)butane to form 4-(4-chlorophenoxy)-N-methylbutan-1-amine. This intermediate is then reacted with piperidine to yield the final product, this compound.
科学的研究の応用
4-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent and selective inhibition of BTK and significant anti-tumor activity. In a phase I clinical trial, this compound was well-tolerated and showed promising activity in patients with relapsed or refractory CLL and MCL.
特性
IUPAC Name |
4-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-19-10-8-14(9-11-19)18-16(20)3-2-12-21-15-6-4-13(17)5-7-15/h4-7,14H,2-3,8-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPGZBDGSZUTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(4-methoxyphenyl)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5906926.png)

![3-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B5906943.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B5906954.png)

![3-({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5906960.png)
![7-methyl-6-[2-(1-piperidinyl)-4-pyrimidinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5906964.png)

![1-acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B5906978.png)

![N,N-dimethyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5906995.png)
![N-[3-(3-isopropoxyphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5907002.png)
